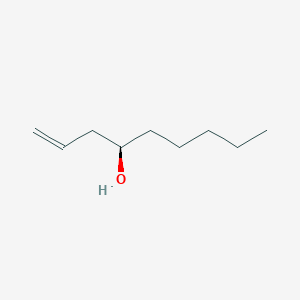
(4R)-non-1-en-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-non-1-en-4-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of a non-1-ene chain. This compound is chiral, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. The (4R) designation indicates the specific configuration of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-non-1-en-4-ol can be achieved through various methods. One common approach involves the asymmetric reduction of non-1-en-4-one using chiral catalysts. This method ensures the selective formation of the (4R) enantiomer. The reaction typically requires a hydrogen source, such as hydrogen gas or a hydride donor, and a chiral catalyst to induce the desired stereochemistry.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale catalytic hydrogenation processes. These processes often utilize high-pressure hydrogen gas and specialized chiral catalysts to achieve high yields and enantiomeric purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process.
化学反応の分析
Types of Reactions
(4R)-non-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of non-1-en-4-one.
Reduction: The compound can be reduced to form non-1-en-4-amine by replacing the hydroxyl group with an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Non-1-en-4-one
Reduction: Non-1-en-4-amine
Substitution: Halogenated derivatives of non-1-en-4-ol
科学的研究の応用
(4R)-non-1-en-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (4R)-non-1-en-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
(4S)-non-1-en-4-ol: The enantiomer of (4R)-non-1-en-4-ol with the opposite configuration.
Non-1-en-4-one: The oxidized form of this compound.
Non-1-en-4-amine: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with chiral receptors and enzymes makes it valuable in asymmetric synthesis and pharmaceutical research.
特性
CAS番号 |
91525-93-8 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
(4R)-non-1-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m0/s1 |
InChIキー |
NDUPBTSXOSZHON-VIFPVBQESA-N |
異性体SMILES |
CCCCC[C@H](CC=C)O |
正規SMILES |
CCCCCC(CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


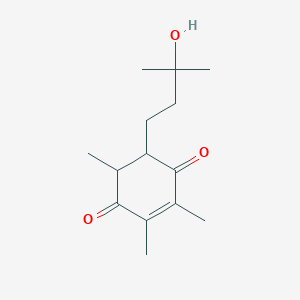
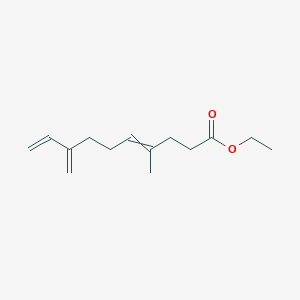
![1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B14354856.png)
![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
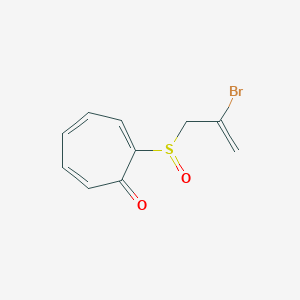
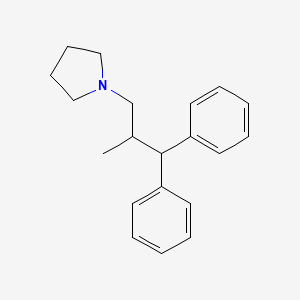
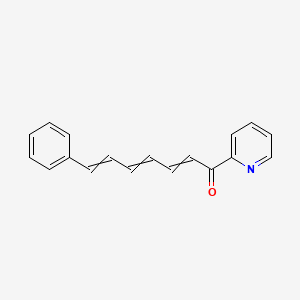
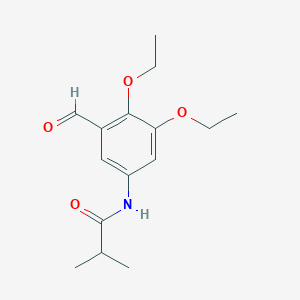
![1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B14354889.png)
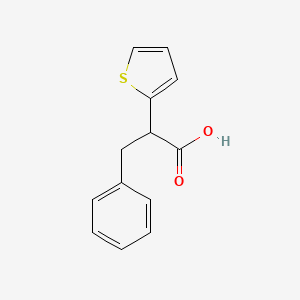
![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)
![Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate](/img/structure/B14354907.png)
![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
